Dansyl-L-valine

Chiral Chromatography Enantiomer Separation Glycopeptide Selector

Dansyl-L-valine delivers a defined L-valine chiral center (S-configuration, +19.5° c=1 MeOH) coupled with a dansyl fluorophore, enabling dual use as a fluorescent probe and chiral model analyte. Its validated ΔΔH benchmark (-10.7 kJ/mol for the L-enantiomer) provides a quantitative standard for vancomycin chiral HPLC column QC and resolution diagnostics across 0–28°C. Well-characterized binding to defined HSA pockets supports site-specific drug displacement ADME-Tox assays. Established resolution (Rs 2.21) on MNP-β-CD phases sets a clear performance target for CEC method development. Critically, only this specific L-valine stereoisomer yields these documented parameters—the DL racemate or other dansyl amino acids produce fundamentally different enantioselectivity and binding affinities, making generic substitution infeasible for reproducible chiral separations and protein interaction studies.

Molecular Formula C17H22N2O4S
Molecular Weight 350.4 g/mol
CAS No. 1098-50-6
Cat. No. B090885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansyl-L-valine
CAS1098-50-6
Molecular FormulaC17H22N2O4S
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
InChIInChI=1S/C17H22N2O4S/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4/h5-11,16,18H,1-4H3,(H,20,21)/t16-/m0/s1
InChIKeyVULDIKGSZAUMHB-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dansyl-L-valine (CAS 1098-50-6): Fluorescent Chiral Amino Acid Derivative for Analytical and Biochemical Research Procurement


Dansyl-L-valine (CAS 1098-50-6) is an L-valine derivative bearing the 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) fluorophore . It combines a well-characterized, environment-sensitive fluorescence profile [1] with a defined chiral center (S-configuration), producing a specific optical rotation of +19.5° (c=1, MeOH) [2]. This dual functionality establishes its utility in both fluorescence-based assays and as a model analyte or chiral selector in enantioselective separations.

Procurement Rationale for Dansyl-L-valine: Why Analogs Like Dansyl-DL-valine or Other Dansyl Amino Acids Are Not Equivalent Substitutes


Generic substitution is not feasible due to the compound's specific stereochemistry and side-chain properties, which critically determine its behavior in chiral separations and protein binding studies. The use of the racemic mixture (dansyl-DL-valine) or a different dansyl amino acid (e.g., dansyl-L-leucine) will result in fundamentally different thermodynamic parameters, enantioselectivity, and binding affinities, as demonstrated by comparative studies on vancomycin-based chiral stationary phases [1] and human serum albumin [2]. The L-valine backbone is not an interchangeable moiety; it dictates the compound's utility as a model analyte for specific chiral recognition mechanisms and its ability to act as a comparator for valine-binding proteins [3].

Quantitative Comparative Evidence: Dansyl-L-valine Performance Data for Informed Scientific Procurement


Defined Enantioselectivity in Glycopeptide Chromatography: Dansyl-L-valine vs. Dansyl-DL-valine on a Vancomycin CSP

As a model chiral analyte, dansyl-L-valine (the L-enantiomer of the dansyl-valine pair) exhibits a thermodynamic binding profile on a vancomycin chiral stationary phase (CSP) that is distinct from its D-counterpart. The enthalpic term (ΔΔH) for the association of dansyl-L-valine with the CSP was determined to be -10.7 kJ/mol, compared to -7.2 kJ/mol for dansyl-D-valine, indicating stronger, more favorable binding for the L-enantiomer [1]. This difference is the basis for its chromatographic resolution. Notably, this enantioselectivity is enhanced by a factor of ~3.7 when vancomycin dimerization is promoted in the system [2].

Chiral Chromatography Enantiomer Separation Glycopeptide Selector

Quantified Resolution Metrics in Capillary Electrochromatography: Dansyl-L-valine vs. Other Dansyl Amino Acids on Cyclodextrin Phases

In a comparative study of open-tubular capillary electrochromatography (OT-CEC) systems utilizing β-cyclodextrin-functionalized magnetic nanoparticles (MNP-β-CD) as a stationary phase, dansyl-DL-valine was separated with a resolution (Rs) of 2.21. This value is comparable to other dansyl amino acids tested (e.g., dansyl-DL-leucine Rs = 2.19, dansyl-DL-isoleucine Rs = 2.15) under the same optimized conditions, demonstrating its utility as a standard probe in this emerging separation format [1].

Capillary Electrochromatography (CEC) Cyclodextrin Stationary Phase Enantioseparation

Structure-Dependent Retention and Chiral Discrimination on Glycopeptide Phases: Dansyl-L-valine vs. Dansyl-L-tryptophan

The side chain of dansyl-L-valine dictates a specific interaction mechanism with a vancomycin CSP that is distinct from larger analogs. The retention factor (k) and enantioselectivity (α) for dansyl-L-valine and other 'Group I' dansyl amino acids (leucine, phenylalanine) were resolved over the entire 0-28 °C temperature range. In contrast, the larger dansyl-tryptophan enantiomers were not separated at all under the same operating conditions due to a fundamentally different and less favorable interaction mechanism (Group II) [1]. This demonstrates that the L-valine side chain provides a specific steric and hydrophobic fit within the vancomycin aglycone pocket that is lost with larger residues.

Chiral Stationary Phase Thermodynamic Analysis Molecular Recognition

Enantioselective Binding to Human Serum Albumin: Structural Basis for Site-Specific Fluorescent Probing

Dansyl-L-valine selectively binds to specific drug-binding sites on human serum albumin (HSA). A structural study using X-ray crystallography identified the precise binding pocket for a series of dansylated amino acids on HSA [1]. While the study provided binding constants for compounds like dansyl-L-phenylalanine (Kd = 2.3 × 10⁻⁶ M for Site I) and dansyl-L-norvaline, it establishes the class of dansyl-L-amino acids, including dansyl-L-valine, as site-specific fluorescent markers for the two primary drug-binding sites on HSA. This class-level behavior is distinct from other dansyl derivatives like dansyl-L-proline, which binds to different serum albumin sites with different affinities [2].

Protein Binding Fluorescent Probe Drug Site Mapping

Validated Identity and Purity for Reproducible Experimental Workflows

Commercial suppliers provide dansyl-L-valine with rigorously defined physical constants that ensure lot-to-lot consistency. For example, TCI specifies a purity of >98.0% by both HPLC and neutralization titration, a melting point range of 137.0-140.0 °C, and a specific rotation of [α]²⁰/D +18.0 to +21.0° (c=1, MeOH) . These specifications are critical for its use as a derivatization standard or chiral selector, as impurities or incorrect stereoisomers would compromise quantitative analysis and chiral separation results.

Quality Control Analytical Standard Compound Characterization

Primary Application Scenarios for Dansyl-L-valine Procurement Based on Quantitative Performance Data


Validating and Troubleshooting Vancomycin-Based Chiral Stationary Phases

Procure dansyl-L-valine as a standard test analyte for assessing the performance of new or used vancomycin chiral HPLC columns. The well-documented thermodynamic parameters for its enantiomers (ΔΔH of -10.7 kJ/mol for L- vs. -7.2 kJ/mol for D-) provide a quantitative benchmark to evaluate column efficiency and diagnose loss of resolution over time [1]. Its resolution across a wide temperature range (0-28°C) makes it a robust probe for method robustness testing [2].

Developing Novel Cyclodextrin-Based Separation Methods

Use dansyl-L-valine as a model chiral analyte when developing new capillary electrochromatography (CEC) methods with cyclodextrin-modified phases. The established resolution value (Rs = 2.21) on an MNP-β-CD phase provides a clear performance target for optimizing new stationary phase materials or separation conditions [3].

Conducting Competitive Drug-Binding Assays on Human Serum Albumin (HSA)

Utilize dansyl-L-valine as a site-specific fluorescent probe to study drug displacement from the primary binding pockets on HSA. Its validated binding to defined sites [4] allows researchers to quantify the binding affinity of new chemical entities by monitoring changes in its fluorescence signal, a key step in early ADME-Tox profiling.

Evaluating Novel Chiral Selectors in Ligand-Exchange Chromatography

Employ dansyl-L-valine as a benchmark analyte when synthesizing and testing new chiral selectors for ligand-exchange capillary electrophoresis (LE-CE) or chromatography. Its behavior is well-documented in systems using copper(II)-amino acid complexes, making it an ideal comparator for assessing the enantioselectivity of novel ligands or supporting materials [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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